

# hydroxyfasudil pharmacokinetics and metabolism

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Hydroxyfasudil

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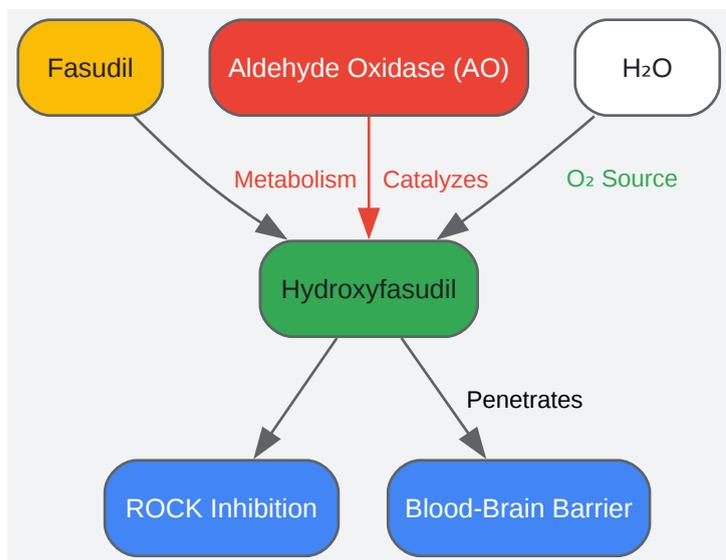
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## Metabolic Pathway and Species Differences

**Hydroxyfasudil** (M3) is primarily formed from fasudil via hepatic metabolism. The key enzyme responsible for this conversion is **aldehyde oxidase (AO)**, not xanthine oxidase [1]. The oxygen atom incorporated into **hydroxyfasudil** is derived from water, not atmospheric oxygen, which is a characteristic of AO-mediated metabolism [1].

A critical finding for drug development is the **species difference** in this metabolic pathway. *In vitro* studies using liver S9 fractions show that **hydroxyfasudil** is generated in large amounts by both rat and human liver S9, but is **not detected in dog liver S9 incubations** [1]. Furthermore, fasudil has a higher affinity for human hepatic AO than for rat hepatic AO [1]. The activity of AO in rats is also gender-dependent, leading to significantly different *in vivo* pharmacokinetic parameters between male and female rats [1].

The diagram below illustrates the metabolic pathway and key distribution of **hydroxyfasudil**.



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## Pharmacokinetic Parameters of Hydroxyfasudil

The table below summarizes key pharmacokinetic parameters for **hydroxyfasudil** derived from human and animal studies.

Parameter	Findings	Source / Context
<b>Systemic Availability</b>	Similar systemic availability after fasudil administration to different GI sites (distal ileum, ascending colon); supports development of extended-release formulations [2].	Human study (10 healthy males), 40 mg fasudil HCl [2].
<b>Absolute Bioavailability</b>	Systemic exposure ( <b>AUC</b> ) of hydroxyfasudil after a 30 mg oral fasudil dose was <b>69%</b> of the exposure after a 30 mg IV fasudil dose [3].	Human phase I trial (14 healthy subjects), oral vs. IV fasudil [3].
<b>Brain Penetration</b>	Significant levels of both fasudil and hydroxyfasudil detected in mouse brain after intraperitoneal injection; negative correlation between brain hydroxyfasudil levels and phosphorylated tau [4].	Preclinical study in PS19 tau transgenic mice, 30/100 mg/kg/day fasudil i.p. for 2 weeks [4].

Parameter	Findings	Source / Context
ROCK Inhibition (IC <sub>50</sub> )	ROCK1: 0.73 μM; ROCK2: 0.72 μM. More potent than fasudil. Less potent against PKA (IC <sub>50</sub> 37 μM) [5] [6].	<i>In vitro</i> enzyme assays [5].
Relative Potency	Hydroxyfasudil is a slightly more potent ROCK inhibitor (K <sub>i</sub> = 0.17 μM) than the parent drug fasudil (K <sub>i</sub> = 0.33 μM) [6].	Literature review citing cell-free assays [6].

## Experimental Protocols for Key Studies

### Protocol 1: Determining Brain Levels of Fasudil and Hydroxyfasudil in Mice

This methodology is adapted from a study investigating the effects of fasudil in a tauopathy mouse model [4].

- **1. Drug Administration & Tissue Collection:** PS19 transgenic mice are administered fasudil (e.g., 30 or 100 mg/kg/day) via intraperitoneal injection for a set period (e.g., 2 weeks). Control groups receive vehicle. After treatment, animals are euthanized, and whole brains are rapidly collected, frozen in liquid nitrogen, and stored at -80°C until analysis.
- **2. Tissue Homogenization:** Frozen brain tissues are weighed, and a pre-calculated volume of ice-cold water (e.g., 1:5 weight/volume ratio) is added. Tissues are homogenized using a mechanical homogenizer like a TissueLyser.
- **3. Protein Precipitation & Sample Clean-up:** Homogenates are centrifuged (e.g., 17,000 × g for 20 min at 4°C). The supernatant is transferred to a new vial. An internal standard is added, followed by ice-cold acetonitrile (e.g., 1:4 ratio) to precipitate proteins. Samples are vortexed and centrifuged again (e.g., 12,000 × g for 10 min at 4°C).
- **4. LC-MS/MS Analysis:**
  - **System:** UHPLC coupled with a triple quadrupole mass spectrometer.
  - **Chromatography:** Separation is performed on a reversed-phase column (e.g., C18 column). The mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), running a linear gradient.
  - **Detection:** Mass spectrometry with electrospray ionization in multiple reaction monitoring mode is used to quantify fasudil and **hydroxyfasudil** based on specific mass transitions.

## Protocol 2: Assessing Absolute Bioavailability in Humans

This describes a clinical trial design used to evaluate the absolute bioavailability of **hydroxyfasudil** after oral administration of fasudil [3].

- **1. Study Design:** A single-center, open-label, randomized, two-period crossover study in healthy volunteers.
- **2. Treatments:**
  - **Treatment A (Oral):** A single dose of fasudil (e.g., 30 mg) dissolved in a glucose solution is administered orally.
  - **Treatment B (Intravenous):** A single dose of fasudil (e.g., 30 mg) diluted in a glucose solution is infused intravenously over a fixed period (e.g., 30 minutes) using an infusion pump.
- **3. Blood Sampling:** Serial blood samples are collected from subjects before dosing and at multiple time points after dosing in both treatment periods. The samples are processed to plasma.
- **4. Bioanalysis:** Plasma concentrations of fasudil and **hydroxyfasudil** are measured using a validated **LC-MS/MS** method.
- **5. Pharmacokinetic & Statistical Analysis:** The area under the plasma concentration-time curve (AUC) for **hydroxyfasudil** after oral and IV administration is calculated. The absolute bioavailability (F) is determined using the formula:  $F (\%) = (AUC_{\text{oral}} / AUC_{\text{iv}}) \times 100$ .

## Research Implications and Advanced Concepts

The pharmacokinetic profile of **hydroxyfasudil** directly informs its therapeutic application and future drug development.

- **Brain Penetration for Neurodegenerative Diseases:** The evidence that **hydroxyfasudil** crosses the blood-brain barrier and correlates with a reduction in pathogenic tau in the brain provides a strong pharmacokinetic-pharmacodynamic rationale for investigating fasudil in Alzheimer's disease and other tauopathies [4] [3].
- **Prodrug Strategy to Mitigate Side Effects:** Systemic inhibition of ROCK can cause undesirable drops in blood pressure. To circumvent this, a **hypoxia-activated prodrug of hydroxyfasudil (FasPRO)** has been developed. This prodrug is designed to remain inactive in the normoxic systemic circulation and only release active **hydroxyfasudil** in hypoxic tissues, such as those found in pulmonary arterial hypertension or solid tumors, thereby reducing systemic side effects [7].

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